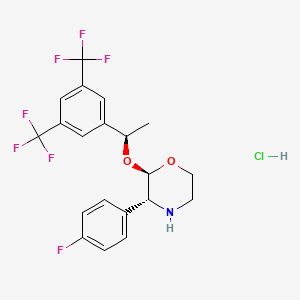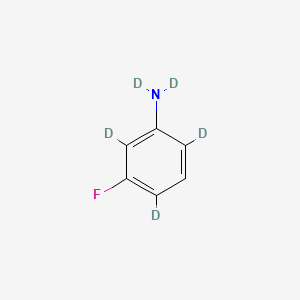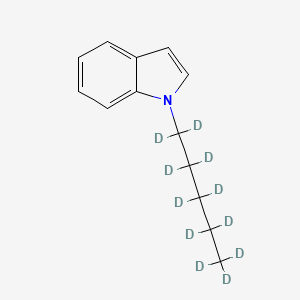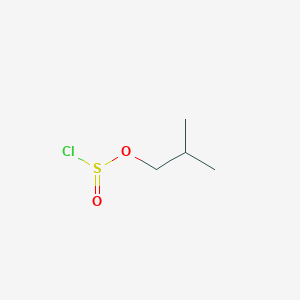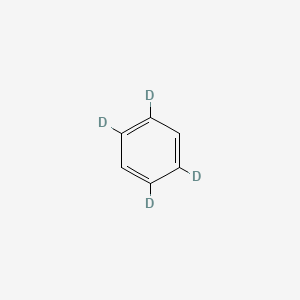
Benzene-1,2,4,5-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,4,5-d4, also known as 1,2,4,5-tetradeuteriobenzene, is a deuterated form of benzene where four hydrogen atoms are replaced by deuterium atoms. This compound is represented by the molecular formula C6D4H2. Deuterium, a stable isotope of hydrogen, has one proton and one neutron, making it twice as heavy as hydrogen. The incorporation of deuterium into benzene results in unique physical and chemical properties, making this compound valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: Benzene-1,2,4,5-d4 can be synthesized through several methods, including:
Catalytic Exchange: This method involves the exchange of hydrogen atoms in benzene with deuterium atoms using a deuterium gas and a suitable catalyst, such as palladium on carbon.
Deuteration of Precursors: Another approach is the deuteration of benzene precursors, such as 1,2,4,5-tetrachlorobenzene, using deuterium gas under high temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic exchange method due to its efficiency and scalability. The process is carried out in specialized reactors designed to handle deuterium gas and high-pressure conditions.
化学反応の分析
Types of Reactions: Benzene-1,2,4,5-d4 undergoes various chemical reactions similar to benzene, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reactions include nitration, sulfonation, and halogenation.
Oxidation and Reduction: this compound can undergo oxidation to form compounds such as phenol or benzoic acid. Reduction reactions can convert it to cyclohexane or other reduced forms.
Addition Reactions: Under certain conditions, this compound can participate in addition reactions, such as hydrogenation, to form cyclohexane-d4.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group.
Sulfonation: Sulfuric acid is used to introduce a sulfonic acid group.
Halogenation: Halogens like chlorine or bromine, in the presence of a catalyst such as iron(III) chloride, are used for halogenation.
Major Products:
Nitration: Nitrobenzene-d4
Sulfonation: Benzene-1,2,4,5-tetradeuterosulfonic acid
Halogenation: Chlorobenzene-d4 or Bromobenzene-d4
科学的研究の応用
Benzene-1,2,4,5-d4 is widely used in scientific research due to its unique properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent solvent for NMR spectroscopy, providing clearer spectra by reducing background signals from hydrogen.
Isotope Labeling: It is used as an isotope-labeled compound in various studies to trace reaction pathways and mechanisms.
Chemical Kinetics: The presence of deuterium allows researchers to study kinetic isotope effects, providing insights into reaction mechanisms.
Environmental Studies: this compound is used in environmental studies to understand the behavior and fate of deuterated compounds in the environment.
作用機序
The mechanism of action of Benzene-1,2,4,5-d4 in chemical reactions is similar to that of benzene, with the primary difference being the presence of deuterium atoms. Deuterium has a greater mass than hydrogen, which can influence reaction rates and mechanisms. For example, in electrophilic aromatic substitution reactions, the presence of deuterium can lead to a kinetic isotope effect, where the reaction rate is slower compared to hydrogen due to the stronger C-D bond compared to the C-H bond.
類似化合物との比較
Benzene-1,2,3,5-d4: Another deuterated benzene with deuterium atoms at different positions.
Benzene-1,3,5-d3: A trideuteriobenzene with three deuterium atoms.
Benzene-1,2-d2: A dideuteriobenzene with two deuterium atoms.
Uniqueness: Benzene-1,2,4,5-d4 is unique due to the specific placement of deuterium atoms, which can influence its physical and chemical properties differently compared to other deuterated benzenes. This specific isotopic labeling makes it particularly useful in studies requiring precise control over isotopic substitution.
特性
分子式 |
C6H6 |
|---|---|
分子量 |
82.14 g/mol |
IUPAC名 |
1,2,4,5-tetradeuteriobenzene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D,6D |
InChIキー |
UHOVQNZJYSORNB-NMRLXUNGSA-N |
異性体SMILES |
[2H]C1=CC(=C(C=C1[2H])[2H])[2H] |
正規SMILES |
C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)

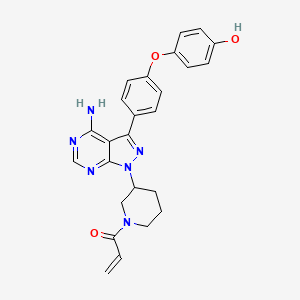

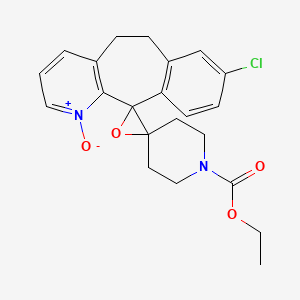
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)

